molecular formula C15H19ClN2O2 B2705591 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one CAS No. 2034575-48-7

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Cat. No. B2705591
M. Wt: 294.78
InChI Key: OTLSHQKYOLISRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: This compound is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Anti-depressant Molecules

  • Application Summary: This compound is similar to a series of novel antidepressant molecules synthesized via metal-catalyzed reactions .
  • Methods of Application: The antidepressant molecules were synthesized using metal-catalyzed procedures .
  • Results: The synthesized antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Future Directions

The future directions of this compound are not explicitly mentioned in the available resources. However, the molecular interactions of similar compounds in docking studies reveal their suitability for further development2.


properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-11(2)8-15(19)18-7-3-4-12(10-18)20-14-5-6-17-9-13(14)16/h5-6,8-9,12H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLSHQKYOLISRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

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